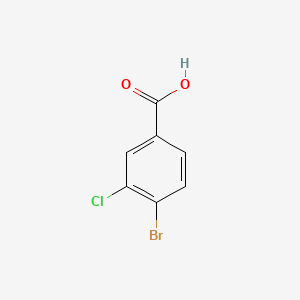

4-Bromo-3-chlorobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKJIHDVFDVNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503733 | |

| Record name | 4-Bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25118-59-6 | |

| Record name | 4-Bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chlorobenzoic Acid (CAS 25118-59-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-bromo-3-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are crucial for its application in chemical synthesis and for regulatory documentation.

| Property | Value | Reference(s) |

| CAS Number | 25118-59-6 | [2] |

| Molecular Formula | C₇H₄BrClO₂ | [1] |

| Molecular Weight | 235.46 g/mol | [1] |

| Melting Point | 220-224 °C | [1] |

| Boiling Point (Predicted) | 333.7 ± 27.0 °C at 760 mmHg | [1] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Solubility | Soluble in methanol | [1] |

| pKa (Predicted) | 3.60 ± 0.10 | [1] |

Spectroscopic Data

Experimental nuclear magnetic resonance (NMR) data provides confirmation of the chemical structure of this compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| ¹H NMR (400 MHz, CDCl₃) | 7.99-7.96 | t |

| 7.65-7.62 | m | |

| 7.42-7.41 | d, J = 4 Hz | |

| ¹³C NMR (126 MHz, CDCl₃) | 167.4 | |

| 136.5 | ||

| 134.9 | ||

| 134.0 | ||

| 133.7 | ||

| 133.5 | ||

| 121.1 |

Reference for NMR data:[2]

Synthesis

A plausible and common method for the synthesis of this compound is the oxidation of the corresponding toluene (B28343) derivative, 4-bromo-3-chlorotoluene (B1266831). This method is widely used for the preparation of benzoic acid derivatives from their alkylbenzene precursors.

Experimental Protocol: Oxidation of 4-Bromo-3-chlorotoluene

Materials:

-

4-Bromo-3-chlorotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for workup)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-3-chlorotoluene and a solution of sodium or potassium hydroxide in water.

-

Oxidation: While stirring vigorously, gradually add a solution of potassium permanganate in water to the reaction mixture. The addition should be done in portions to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration. If any unreacted permanganate remains, it can be quenched by the addition of a small amount of sodium bisulfite until the purple color disappears.

-

Acidification: The filtrate, containing the potassium or sodium salt of this compound, is then acidified with a mineral acid such as sulfuric or hydrochloric acid until the pH is acidic. This will precipitate the crude this compound.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol (B145695) or a mixture of water and ethanol.

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Titration

An aqueous acid-base titration is a straightforward method to determine the purity of this compound.

Experimental Protocol:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration until the endpoint is reached (indicated by a persistent color change).

-

The purity of the acid can be calculated based on the volume of the titrant used, its concentration, and the initial mass of the sample.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and identifying impurities in this compound. A silylated GC method can also be employed for its analysis.

Caption: Analytical workflow for this compound.

Applications in Drug Development and Research

This compound serves as a vital building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility lies in its role as a chemical intermediate, where its specific structure is leveraged to construct active pharmaceutical ingredients (APIs).[1]

The presence of three different functional groups on the benzene (B151609) ring—a carboxylic acid, a bromine atom, and a chlorine atom—provides multiple reaction sites for further chemical modifications. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures, which is a key aspect of drug discovery and development.

Safety Information

It is important to handle this compound with appropriate safety precautions. It is classified as a substance that is toxic if swallowed and very toxic to aquatic life.[3] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the development of new active pharmaceutical ingredients (APIs) and crop protection agents.[1] The strategic placement of the bromo and chloro substituents on the benzoic acid core provides multiple reaction sites for further chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification, and a summary of its spectral characterization.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 220-224 °C | [2] |

| Boiling Point (Predicted) | 333.7 ± 27.0 °C | [1] |

| Density (Predicted) | 1.809 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.60 ± 0.10 | |

| Solubility | Soluble in methanol |

Chromatographic and Spectroscopic Identifiers

| Identifier | Value | Reference |

| CAS Number | 25118-59-6 | [2] |

| PubChem CID | 12594302 | [3] |

| InChI | InChI=1S/C7H4BrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | [3] |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)Br | [3] |

Experimental Protocols

Synthesis of this compound via Oxidation of 3-Chloro-4-bromotoluene

A common and effective method for the synthesis of this compound is the oxidation of the corresponding toluene (B28343) derivative, 3-chloro-4-bromotoluene. The following protocol is a representative procedure based on the general oxidation of substituted toluenes.

Materials:

-

3-Chloro-4-bromotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-bromotoluene and a 10% aqueous solution of sodium hydroxide.

-

Addition of Oxidant: While stirring the mixture vigorously, slowly add potassium permanganate in small portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reflux: After the complete addition of potassium permanganate, heat the reaction mixture to reflux using a heating mantle. Continue refluxing with stirring for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) can be removed by vacuum filtration. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

-

Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. This compound will precipitate out as a white solid.

-

Isolation: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining inorganic impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Purification by Recrystallization

The crude this compound can be further purified by recrystallization to obtain a high-purity product suitable for analytical and synthetic purposes.

Materials:

-

Crude this compound

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot distilled water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature. The this compound will crystallize out of the solution. For maximum yield, cool the flask in an ice bath for about 30 minutes.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.99-7.96 (t, 1H), 7.65-7.62 (m, 1H), 7.42-7.41 (d, J = 4 Hz, 1H).[4]

¹³C NMR Spectroscopy

-

¹³C NMR (126 MHz, CDCl₃): δ 167.4, 136.5, 134.9, 134.0, 133.7, 133.5, 121.1.[4]

Mass Spectrometry

-

(-) ESI-MS: m/z 232.9 (M-H)⁻.[4]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the three functional groups present on the aromatic ring: the carboxylic acid, the bromine atom, and the chlorine atom.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-withdrawing nature of the halogen substituents.

-

Halogen Atoms: The bromine and chlorine atoms are ortho and para directing deactivators for electrophilic aromatic substitution. However, they are excellent handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the construction of complex molecular scaffolds in drug discovery. The differential reactivity of the C-Br and C-Cl bonds can also be exploited for selective functionalization.

The versatile reactivity of this compound makes it an indispensable starting material for the synthesis of a wide array of compounds with potential biological activities, including but not limited to, enzyme inhibitors, receptor antagonists, and novel agrochemicals.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the experimental protocols for its synthesis and purification, and its spectral characteristics, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The understanding and application of this knowledge are essential for the efficient utilization of this versatile chemical intermediate in the design and synthesis of novel and functional molecules.

References

solubility of 4-bromo-3-chlorobenzoic acid in methanol and other solvents

Introduction

4-Bromo-3-chlorobenzoic acid (CAS No. 25118-59-6) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrClO₂.[1][2] It typically appears as a white to off-white crystalline solid.[1][3] This compound serves as a critical intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1][3] Understanding its solubility in various solvents is paramount for process optimization, reaction kinetics, and purification strategies in these fields. This guide provides a detailed overview of the solubility of this compound in methanol (B129727) and other common organic solvents, outlines the experimental methods for its determination, and presents logical workflows for solubility studies.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents at various temperatures. While specific quantitative data was not found in the provided search results, it is noted to be soluble in methanol.[3][4][5] For the purpose of this guide, a representative dataset would typically be presented in a tabular format to facilitate comparison. The following table illustrates how such data would be structured.

Table 1: Illustrative Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile |

| 288.15 | Data | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data | Data |

| 328.15 | Data | Data | Data | Data | Data |

Note: This table is a template. Specific experimental values would be populated from dedicated thermodynamic studies.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. A common and reliable method is the isothermal saturation method, followed by gravimetric or spectroscopic analysis.

1. Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume of the selected solvent (e.g., methanol) in a sealed vessel.

-

The vessel is placed in a thermostatically controlled shaker bath to maintain a constant temperature and to ensure continuous agitation.

-

The mixture is allowed to equilibrate for a sufficient period (typically several hours to days) to ensure that the solution is fully saturated.

2. Sampling and Analysis:

-

Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle.

-

A sample of the supernatant (the clear, saturated solution) is withdrawn using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation.

-

The syringe is fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

A known mass of the saturated solution is transferred to a pre-weighed container.

3. Quantification:

-

Gravimetric Method: The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven). The mass of the remaining solid solute is then measured.

-

Spectroscopic Method (HPLC): The saturated solution is appropriately diluted and analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable calibration curve to determine the concentration of the solute.

4. Calculation of Solubility:

-

The solubility is then calculated, typically expressed as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

Visualizing Experimental and Logical Workflows

Understanding the procedural flow of a solubility experiment and the factors that influence solubility is crucial for researchers. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: A flowchart of the isothermal saturation method.

Caption: Factors governing the solubility of a compound.

References

Spectroscopic Profile of 4-bromo-3-chlorobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-3-chlorobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of reported data for closely related analogs and predicted spectral characteristics. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Chemical Properties and Structure

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrClO₂.[1] Its chemical structure and key properties are fundamental to interpreting its spectral data.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₂ | PubChem[1] |

| Molecular Weight | 235.46 g/mol | PubChem[1] |

| CAS Number | 25118-59-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)Br | PubChem[1] |

| InChI Key | PSKJIHDVFDVNBU-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

The following sections detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, three aromatic protons and one carboxylic acid proton are expected. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | ~8.1-8.3 | d | ~2.0 |

| H-5 | ~7.8-8.0 | d | ~8.5 |

| H-6 | ~7.6-7.8 | dd | ~8.5, 2.0 |

| -COOH | ~10-13 | br s | - |

d: doublet, dd: doublet of doublets, br s: broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, seven distinct carbon signals are anticipated.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~130-133 |

| C-2 | ~132-135 |

| C-3 | ~134-137 |

| C-4 | ~125-128 |

| C-5 | ~130-133 |

| C-6 | ~128-131 |

| -COOH | ~165-170 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

| Ion | Expected m/z | Notes |

| [M]⁺ | 234/236/238 | The molecular ion peak will exhibit a complex isotopic pattern due to the presence of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes. The most abundant peak will be at m/z 234. |

| [M-OH]⁺ | 217/219/221 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | 189/191/193 | Loss of the carboxyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the substituted aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Stretching |

| C-Cl | 700-850 | Stretching |

| C-Br | 500-650 | Stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[3]

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[2] A typical concentration for electrospray ionization (ESI) is in the range of 1-10 µg/mL.[2]

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[2]

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum using an appropriate ionization technique. Electron ionization (EI) or electrospray ionization (ESI) are common methods. For ESI, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be used.[2]

Data Analysis:

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine and chlorine.[2]

-

Analyze the fragmentation pattern to gain further structural information.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the sample spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and NMR Atom Numbering

The diagram below shows the molecular structure of this compound with the atoms numbered for reference in the NMR data tables.

Caption: Molecular structure of this compound with atom numbering for NMR.

References

Potential Biological Activity of 4-bromo-3-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-3-chlorobenzoic acid is a halogenated aromatic carboxylic acid with potential as a pharmacologically active agent. This technical guide provides a comprehensive overview of its putative biological activities, drawing upon data from structurally related compounds to infer its potential antimicrobial and anticancer properties. While specific experimental data on this compound is limited in publicly available literature, this document outlines detailed experimental protocols for the evaluation of its biological profile and discusses potential mechanisms of action and signaling pathways that may be modulated by this class of compounds. All quantitative data for related compounds is presented in structured tables, and key experimental workflows and logical relationships are visualized using Graphviz diagrams to aid in research and development efforts.

Introduction

This compound (Figure 1) is a synthetic organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The presence of both bromine and chlorine substituents on the benzoic acid scaffold suggests the potential for a range of biological activities, as halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule.[1] Halogenated benzoic acid derivatives have been explored for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][3]

This guide will explore the potential biological activities of this compound, with a focus on its antimicrobial and anticancer properties, based on the activities of structurally similar compounds. Detailed methodologies for key biological assays are provided to facilitate the investigation of this compound's therapeutic potential.

Figure 1: Chemical Structure of this compound

Potential Antimicrobial Activity

Quantitative Data from Related Compounds

The following table summarizes the antimicrobial activity of various benzoic acid derivatives to provide a comparative context for the potential efficacy of this compound.

| Compound Class | Target Microorganism | MIC (µM/ml) | Reference |

| 2-chlorobenzoic acid derivative (Schiff's base) | Escherichia coli | 2.27 | [5] |

| 2-chlorobenzoic acid derivative (Schiff's base) | Staphylococcus aureus | 1.91 | [5] |

| Benzoic acid | Escherichia coli O157 | ~1 mg/mL | [3] |

| 2-hydroxybenzoic acid | Escherichia coli O157 | ~1 mg/mL | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

-

Resazurin (B115843) solution (optional viability indicator)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of test concentrations.

-

Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. The addition of resazurin can also be used to indicate viability, where a color change from blue to pink indicates bacterial growth.

Potential Anticancer Activity

Derivatives of halogenated benzoic acids have demonstrated cytotoxic effects against various cancer cell lines.[2] For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][6] While no specific anticancer data for this compound has been found, its structural similarity to other active compounds warrants investigation.

Quantitative Data from Related Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values of various benzoic acid derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | 12.43 | [7] |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 (Breast Cancer) | 17.09 | [7] |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MDA-MB-231 (Breast Cancer) | 21.20 | [7] |

| 4-amino-3-chloro benzoate (B1203000) ester derivative (N5a) | A549 (Lung Cancer) | 1.23 | [8] |

| 4-amino-3-chloro benzoate ester derivative (N5a) | HepG2 (Liver Cancer) | 2.45 | [8] |

| 4-amino-3-chloro benzoate ester derivative (N5a) | HCT-116 (Colon Cancer) | 3.12 | [8] |

Experimental Protocol: Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Action and Signaling Pathways

The biological activity of halogenated benzoic acids can be attributed to various mechanisms. As previously mentioned, one proposed mechanism for the antimicrobial activity of this compound is the inhibition of DNA, RNA, and protein synthesis.[4]

For anticancer activity, derivatives of similar compounds have been shown to inhibit key signaling pathways. For example, certain 4-amino-3-chloro benzoate esters act as inhibitors of the EGFR tyrosine kinase.[6] Inhibition of EGFR blocks downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

Putative Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway that could be a target for halogenated benzoic acid derivatives, leading to an anticancer effect.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery due to its halogenated benzoic acid scaffold. While direct experimental evidence of its biological activity is currently scarce, the known antimicrobial and anticancer properties of structurally related compounds provide a strong rationale for its evaluation. The experimental protocols detailed in this guide offer a starting point for researchers to systematically investigate the potential therapeutic applications of this compound. Future studies focusing on generating quantitative data (MIC, IC50) and elucidating its specific molecular targets and mechanisms of action are crucial to fully understand its pharmacological profile.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 25118-59-6 [chemicalbook.com]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

4-Bromo-3-chlorobenzoic Acid: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzoic acid is a versatile synthetic building block of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its di-halogenated phenyl ring, coupled with a reactive carboxylic acid moiety, provides a unique scaffold for the construction of complex molecular architectures. The differential reactivity of the bromine and chlorine substituents, along with the various transformations possible at the carboxylic acid group, allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of novel compounds with diverse biological and physical properties. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| CAS Number | 25118-59-6 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 220-224 °C |

| Boiling Point (Predicted) | 333.7 °C at 760 mmHg |

| pKa (Predicted) | ~3.60 |

| Solubility | Soluble in methanol |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.99-7.96 (t, 1H), 7.65-7.62 (m, 1H), 7.42-7.41 (d, J = 4 Hz, 1H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 167.4, 136.5, 134.9, 134.0, 133.7, 133.5, 121.1 |

| Mass Spectrometry (ESI-MS) | m/z: 232.9 (M-H)⁻ |

| Infrared (IR) Spectroscopy | Key absorptions expected for C=O (carboxylic acid) ~1700 cm⁻¹, O-H (carboxylic acid) ~3000 cm⁻¹, C-Br and C-Cl stretches. |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the oxidation of the corresponding methyl group on the toluene (B28343) precursor, 3-chloro-4-bromotoluene. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution.

Experimental Protocol: Oxidation of 3-Chloro-4-bromotoluene

This protocol is adapted from established procedures for the oxidation of substituted toluenes.[5][6][7][8]

Materials:

-

3-Chloro-4-bromotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (optional, for quenching excess KMnO₄)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-4-bromotoluene (1.0 eq) and a solution of NaOH or KOH (2.0-3.0 eq) in distilled water.

-

Addition of Oxidant: While stirring the mixture vigorously, slowly add potassium permanganate (3.0-4.0 eq) in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below reflux.

-

Reflux: After the complete addition of KMnO₄, heat the reaction mixture to reflux with continued vigorous stirring for 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture to room temperature. If excess permanganate is present (indicated by a persistent purple color), it can be quenched by the careful addition of a saturated aqueous solution of sodium bisulfite until the solution becomes colorless.

-

Filtration: Filter the hot reaction mixture through a pad of celite in a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

-

Precipitation: Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to afford the pure this compound.

References

- 1. Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies [mdpi.com]

- 2. This compound | C7H4BrClO2 | CID 12594302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. gauthmath.com [gauthmath.com]

An In-depth Technical Guide to 4-Bromo-3-chlorobenzoic Acid: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-bromo-3-chlorobenzoic acid (CAS No. 25118-59-6). The information is compiled and presented to meet the needs of laboratory professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its physical and chemical properties is fundamental for its safe handling and use in experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [2] |

| Melting Point | 220-224 °C | [3] |

| Boiling Point (Predicted) | 333.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.809 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.60 ± 0.10 | [3] |

| Solubility | Soluble in Methanol | [3] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

Signal Word: Danger

Hazard Pictograms:

GHS Pictograms for this compound.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid inhalation of dust.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE).[4]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep container tightly closed.[5]

-

Store away from incompatible materials such as oxidizing agents and strong bases.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.[4]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield if there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |

| Skin Protection | Nitrile gloves and a standard laboratory coat. | Prevents direct skin contact, which can cause irritation.[4] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when working outside of a fume hood or if dust generation is likely. | Protects against the inhalation of dust particles which may cause respiratory tract irritation.[4] |

| Footwear | Closed-toe shoes. | Protects feet from potential spills.[4] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention immediately.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Workflow for responding to a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: In a fire, poisonous gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide may be produced.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.[7][8] Do not dispose of down the drain or in regular solid waste.[7] It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[7]

General workflow for the safe disposal of this compound.

Experimental Protocols

General Laboratory Handling Protocol:

-

Preparation:

-

Review the Safety Data Sheet (SDS) for this compound.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Assemble all necessary equipment and reagents.

-

Don the appropriate Personal Protective Equipment (PPE) as outlined in Section 4.

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within the chemical fume hood to minimize dust inhalation.

-

Use a spatula for transferring the solid material.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

If dissolving the compound, add it slowly to the solvent to avoid splashing.

-

If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

-

Ensure the reaction vessel is properly vented.

-

-

Work-up and Purification:

-

Conduct all extraction and purification steps in the fume hood.

-

Be mindful of potential pressure buildup during extractions.

-

-

Waste Disposal:

-

Segregate all waste containing this compound into a designated halogenated waste container.

-

This includes contaminated gloves, weighing paper, and pipette tips.

-

-

Decontamination:

-

Clean all glassware and equipment that came into contact with the compound thoroughly.

-

Wipe down the work area in the fume hood.

-

-

Post-Handling:

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly with soap and water.

-

A generalized workflow for handling this compound in a laboratory setting.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all laboratory personnel consult the specific Safety Data Sheet provided by the manufacturer and adhere to their institution's safety protocols.

References

The Role of Halogens in Modulating the Biological Activity of Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted role that halogens play in tailoring the biological activity of benzoic acid and its derivatives. The introduction of fluorine, chlorine, bromine, and iodine onto the benzoic acid scaffold profoundly influences its physicochemical properties, leading to significant alterations in antimicrobial, anticancer, and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Physicochemical Impact of Halogenation

The substitution of a hydrogen atom with a halogen on the benzoic acid ring imparts critical changes to the molecule's electronic and steric properties, which in turn dictate its biological behavior.

-

Lipophilicity: Halogenation generally increases the lipophilicity of benzoic acid derivatives. This is a crucial factor in drug design as it affects the molecule's ability to cross biological membranes, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The increase in lipophilicity is attributed to the larger size and greater polarizability of halogen atoms compared to hydrogen.[1][2] The hydrophobicity of halogenated benzoic acids has been directly correlated with their toxicity to certain aquatic organisms.[3]

-

Electronic Effects: Halogens are electronegative atoms that exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This inductive effect can increase the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.[4] This enhanced acidity can influence the compound's interaction with biological targets.

-

Halogen Bonding: Halogen atoms, particularly chlorine, bromine, and iodine, can act as Lewis acids and form non-covalent interactions known as halogen bonds with Lewis bases such as oxygen, nitrogen, and sulfur atoms found in biological macromolecules like proteins.[5][6][7] This directional interaction can contribute significantly to the binding affinity and selectivity of a drug for its target protein.[5][8]

Antimicrobial Activity of Halogenated Benzoic Acids

Halogenated benzoic acid derivatives have demonstrated significant potential as antimicrobial agents. The nature, position, and number of halogen substituents on the aromatic ring are critical determinants of their antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [3] |

| Benzoic Acid | Escherichia coli O157:H7 | 1000 | [9][10] |

| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1000 | [9] |

| 2-Chlorobenzoic Acid Derivative 6 (Schiff's base) | Escherichia coli | pMIC(ec)=2.27 µM/ml | [11] |

| Halogenated Phenylboronic Acids | Vibrio parahaemolyticus | 50 - 100 | [6] |

| Halogenated Phenylboronic Acids | Vibrio harveyi | 50 - 100 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of a compound against a specific microorganism.[12][13]

Materials:

-

Test compounds (halogenated benzoic acid derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% NaCl)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Select three to five isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[13]

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in MHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to all wells, and then 100 µL of the 2x concentrated drug solution is added to the first column and serially diluted.[14]

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound and to a positive control well (containing only MHB and inoculum). The final volume in each well should be 200 µL.[13]

-

Include a negative control well containing MHB and the highest concentration of the test compound without bacteria to check for sterility and compound interference.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[14]

-

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Gram-Negative vs. Gram-Positive Bacteria: Some studies have shown that certain 2-chlorobenzoic acid derivatives exhibit greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[11]

-

Effect of Substituents: The addition of hydroxyl or methoxyl groups to benzoic acid can sometimes weaken the antibacterial effect, with the exception of a hydroxyl group at the ortho position.[9] Schiff's bases of 2-chlorobenzoic acid have been found to be more potent antimicrobial agents than their ester counterparts.[11]

Anticancer Activity of Halogenated Benzoic Acid Derivatives

The introduction of halogens into the benzoic acid scaffold has also been a successful strategy in the development of potential anticancer agents. These modifications can enhance the cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzothiadiazine Derivative | Triple-negative breast cancer | 2.93 ± 0.07 | [15] |

| Brominated Benzofuran (B130515) Derivative 8 | HepG2 (Liver) | 3.8 ± 0.5 | [16] |

| Brominated Benzofuran Derivative 8 | A549 (Lung) | 3.5 ± 0.6 | [16] |

| Brominated Benzofuran Derivative 8 | SW620 (Colon) | 10.8 ± 0.9 | [16] |

| Chlorine-containing Benzofuran Derivative 7 | A549 (Lung) | 6.3 ± 2.5 | [16] |

| 4-Chlorobenzoyl-1H-1,2,4-triazole Hybrid 1 | HT-29 (Colon) | 15.3 | [17] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 (Breast) | 15.6 | [17] |

| Imidazopyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [18] |

| Imidazopyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [18] |

| Imidazo[2,1-b]thiazole linked triazole conjugate 4h | A549 (Lung) | 0.78 | [19] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][20]

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (halogenated benzoic acid derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in the incubator.[1]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

MTT Addition:

-

After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1] Alternatively, add 10 µL of a 5 mg/mL MTT solution to the existing 100 µL of medium.[2]

-

Incubate the plate for 1.5 to 4 hours at 37°C.[1][2] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[2]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 590 nm.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of viability against the compound concentration.

-

Structure-Activity Relationship (SAR) for Anticancer Activity

-

Halogen Type: Studies on benzofuran derivatives have shown that the introduction of bromine can increase the cytotoxic potential, with brominated derivatives appearing to be more cytotoxic than their chlorine-containing counterparts.[16]

-

Induction of Apoptosis: Some halogenated benzoic acid derivatives have been shown to induce apoptosis in cancer cells, as evidenced by increased activity of caspases 3 and 7.[16]

Anti-inflammatory Activity of Halogenated Benzoic Acids

Certain halogenated derivatives of benzoic acid have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Mechanism of Action

A significant mechanism of anti-inflammatory action for some benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins.[21][22][23] Additionally, some halogenated compounds have been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of the expression of pro-inflammatory genes.[21][24] For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been shown to reduce the expression of NF-κB and NOX2 in lipopolysaccharide (LPS)-induced mice.[24]

In Vivo Anti-inflammatory Data

-

A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in an LPS-induced rat model showed a significant reduction in the pro-inflammatory cytokines TNF-α and IL-1β.[21]

-

The same compound also significantly reduced prostaglandin (B15479496) E2 (PGE-2) levels in LPS-induced mice.[24]

Experimental Protocol: In Vivo Anti-inflammatory Assay (LPS-induced model)

This protocol provides a general framework for evaluating the anti-inflammatory activity of a compound in a rodent model of inflammation induced by lipopolysaccharide (LPS).

Materials:

-

Rodents (e.g., rats or mice)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (halogenated benzoic acid derivative)

-

Vehicle control (e.g., 3% Pulvis Gummi Arabicum)

-

Positive control (e.g., Acetylsalicylic Acid - ASA)

-

Equipment for oral administration (gavage needles)

-

Equipment for blood collection

-

ELISA kits for cytokine measurement (TNF-α, IL-1β)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups: vehicle control, positive control, and one or more test compound groups.

-

-

Compound Administration:

-

Administer the test compound, positive control, or vehicle to the respective groups via oral gavage. A typical dose for a derivative like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid could be 500 mg/60 kg body weight (human dose converted for rats).[21]

-

-

Induction of Inflammation:

-

After a set period post-compound administration (e.g., 30 minutes), induce inflammation by intravenously injecting LPS (e.g., 0.5 mg/kg body weight).[21]

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of inflammation and changes in body temperature.

-

At a predetermined time point (e.g., 2-6 hours after LPS induction), collect blood samples via cardiac puncture or another appropriate method.

-

-

Biochemical Analysis:

-

Separate the plasma from the blood samples.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the plasma using specific ELISA kits.

-

-

Data Analysis:

-

Compare the cytokine levels in the test compound-treated groups to those in the vehicle control group to determine the percentage of inhibition.

-

Synthesis of Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids can be achieved through various methods, depending on the desired position of the halogen atom (ortho, meta, or para).

-

Ortho- and Para-Halogenation: Halogens are ortho-, para-directing groups in electrophilic aromatic substitution reactions. Therefore, direct halogenation of benzoic acid is not a straightforward method to obtain ortho or para isomers due to the meta-directing nature of the carboxylic acid group. However, starting from an ortho- or para-substituted precursor is a common strategy. For example, ortho- or para-toluic acid can be halogenated, followed by oxidation of the methyl group to a carboxylic acid.

-

Meta-Halogenation: The carboxyl group of benzoic acid is a deactivating and meta-directing group. Therefore, direct electrophilic halogenation of benzoic acid (e.g., using Br₂ with a Lewis acid catalyst) will predominantly yield the meta-substituted product.

-

Directed Ortho-Metalation: This technique allows for the regioselective functionalization of the ortho position of benzoic acids. The carboxylic acid group directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position, creating a carbanion that can then react with an electrophilic halogen source.[25]

Conclusion

The strategic placement of halogens on the benzoic acid scaffold is a powerful tool in medicinal chemistry for modulating biological activity. Halogenation influences key physicochemical properties such as lipophilicity and electronic character, and enables specific interactions like halogen bonding. These modifications have led to the development of halogenated benzoic acid derivatives with promising antimicrobial, anticancer, and anti-inflammatory activities. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation, will continue to drive the discovery of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. merckmillipore.com [merckmillipore.com]

- 3. mdpi.com [mdpi.com]

- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design [ouci.dntb.gov.ua]

- 8. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. broadpharm.com [broadpharm.com]

- 21. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 4-bromo-3-chlorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein focus on the synthesis of key derivatives, including esters and amides, as well as their application in palladium-catalyzed cross-coupling reactions. Furthermore, we explore the potential biological significance of these derivatives, with a focus on their role as potential Epidermal Growth Factor Receptor (EGFR) inhibitors.

Synthesis of Ester Derivatives

Esterification of this compound is a fundamental transformation to produce intermediates for further functionalization or to generate final compounds with desired physicochemical properties.

Fischer-Tropsch Esterification

A straightforward and cost-effective method for the synthesis of simple alkyl esters is the Fischer-Tropsch esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.

Table 1: Synthesis of Alkyl 4-Bromo-3-chlorobenzoates via Fischer-Tropsch Esterification

| Ester Derivative | Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |

| Methyl 4-bromo-3-chlorobenzoate | Methanol (B129727) | Conc. H₂SO₄ | 6 - 8 | 85 - 95 |

| Ethyl 4-bromo-3-chlorobenzoate | Ethanol | Conc. H₂SO₄ | 8 - 12 | 80 - 90 |

| Propyl 4-bromo-3-chlorobenzoate | n-Propanol | Conc. H₂SO₄ | 10 - 14 | 75 - 85 |

Experimental Protocol: Synthesis of Methyl 4-bromo-3-chlorobenzoate

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in methanol (10-15 mL per gram of acid).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Synthesis of Amide Derivatives

Amide bond formation is a critical reaction in drug discovery. The synthesis of amides from this compound can be achieved using various coupling agents to activate the carboxylic acid.

Table 2: Synthesis of 4-Bromo-3-chlorobenzamides using Different Coupling Agents

| Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzylamine (B48309) | EDC/HOBt | DIPEA | DMF | 12 - 18 | 70 - 85 |

| Aniline | HATU | DIPEA | DMF | 2 - 4 | 85 - 95 |

| Morpholine | T3P | Pyridine | Ethyl Acetate | 4 - 6 | 80 - 90 |

Yields are illustrative and based on reactions with analogous benzoic acids. Optimization for specific substrates is recommended.

Experimental Protocol: Synthesis of N-Benzyl-4-bromo-3-chlorobenzamide using EDC/HOBt

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).

-

Activation: Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by benzylamine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Extraction: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo-substituent of this compound derivatives serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds. The ester or amide functionality can be introduced before or after the coupling reaction.

Table 3: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-chlorobenzoate with Arylboronic Acids

| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 4 | 85 - 95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 90 - 98 |

| 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 8 | 80 - 90 |

Yields are illustrative and based on reactions with analogous aryl bromides. Optimization for specific substrates is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-chlorobenzoate with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask, combine methyl 4-bromo-3-chlorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (B44618) (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1) and a degassed aqueous solution of potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 4 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: EGFR Inhibition

Derivatives of halogenated benzoic acids have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR can disrupt downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).